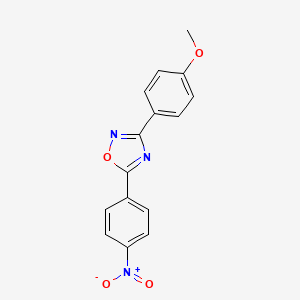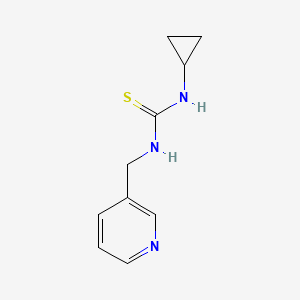
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU belongs to the class of phenylurea derivatives and is a potent cytokinin-like compound that promotes cell division and growth in plants. CPPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea acts as a cytokinin-like compound that promotes cell division and growth in plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in cell division and elongation, leading to increased plant growth. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in plant growth and development, leading to increased fruit set, fruit size, and yield.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects on plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in photosynthesis, leading to increased photosynthetic rate and carbon fixation. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in stress response, leading to increased tolerance to abiotic and biotic stress. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of cytokinins and auxins in plants, leading to increased cell division and growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its high potency, stability, and solubility in water. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be easily applied to plants through foliar spray or root drench, making it a convenient tool for plant growth and development studies. However, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has some limitations, including its high cost, potential toxicity to non-target organisms, and potential environmental impact.
Orientations Futures
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several potential future directions for research. One potential direction is to study the interaction between N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea and other plant growth regulators, such as gibberellins and abscisic acid, to understand the complex regulatory network of plant growth and development. Another potential direction is to study the effect of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on the microbiome of plants, to understand the potential impact of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on soil health and ecosystem services. Finally, the development of new N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea derivatives with improved efficacy and safety profiles could lead to the development of new plant growth regulators with commercial potential.
Conclusion
In conclusion, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has the potential to improve plant growth and development and has several potential future directions for research.
Méthodes De Synthèse
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanol with cyclopropyl isocyanate, followed by reaction with thiourea. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can also be synthesized by reacting 3-pyridinemethanol with thiourea, followed by reaction with cyclopropyl isocyanate. These methods result in the formation of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea with high yields and purity.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its role in promoting plant growth and development. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase fruit set, fruit size, and yield in various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has also been shown to improve the quality of fruits and vegetables by increasing the sugar content, vitamin C, and anthocyanin levels. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been used to improve the growth of ornamental plants, such as roses and chrysanthemums, and to promote the growth of cut flowers.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10(13-9-3-4-9)12-7-8-2-1-5-11-6-8/h1-2,5-6,9H,3-4,7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAGIGPZPKMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

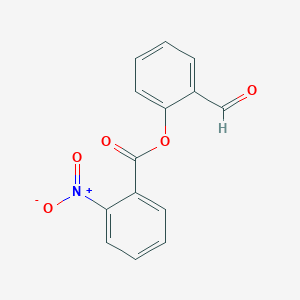
![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)

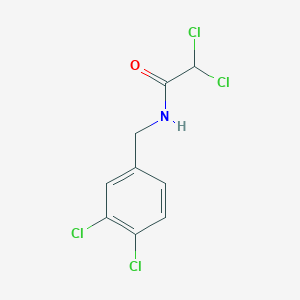
![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)
![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)

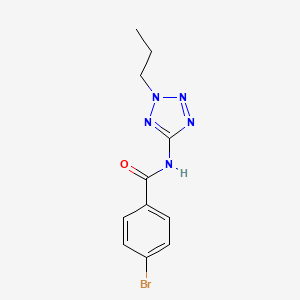

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
